2F-QMPSB belongs to a class of synthetic compounds known as synthetic cannabinoid receptor agonists, or "synthetic cannabinoids" []. These compounds are designed to mimic the effects of tetrahydrocannabinol (THC), the psychoactive component of cannabis. 2F-QMPSB was identified in seized herbal material in Europe []. Its precursor, 2F-MPSBA, was also found in the same material [].
(4,4-Difluoropiperidin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 151.154 g/mol. This compound is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position. It is commonly encountered in its hydrochloride form, which is often utilized in various chemical and pharmaceutical applications .
The compound can be synthesized through several methods, primarily involving the fluorination of piperidine derivatives followed by hydroxymethylation. Its hydrochloride form is produced by reacting (4,4-Difluoropiperidin-3-yl)methanol with hydrochloric acid, enhancing its solubility and stability for various applications.
(4,4-Difluoropiperidin-3-yl)methanol falls under the category of organofluorine compounds, specifically piperidine derivatives. It is classified as a secondary amine due to the nitrogen atom's bonding structure within the piperidine ring.
The synthesis of (4,4-Difluoropiperidin-3-yl)methanol typically involves two main steps:
The reaction conditions for synthesizing (4,4-Difluoropiperidin-3-yl)methanol are crucial for ensuring high yields and purity. The use of controlled temperatures and pressures during fluorination and hydroxymethylation can significantly affect the outcome of these reactions. Industrially, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of (4,4-Difluoropiperidin-3-yl)methanol features a six-membered piperidine ring with two fluorine substituents at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position. This unique arrangement contributes to its chemical properties and reactivity.
(4,4-Difluoropiperidin-3-yl)methanol can participate in several key chemical reactions:
The choice of reagents and conditions for these reactions is critical:
The mechanism of action for (4,4-Difluoropiperidin-3-yl)methanol involves its interaction with biological targets through its functional groups. The presence of fluorine enhances binding affinity due to its electronegativity and ability to stabilize interactions through dipole-dipole interactions. The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, influencing the compound's pharmacological activity .
(4,4-Difluoropiperidin-3-yl)methanol has diverse applications in various fields:
SNAr reactions enable efficient introduction of fluorine atoms or functionalized side chains onto the piperidine ring. This approach typically employs activated pyridine or pyridinone precursors, where electron-withdrawing groups facilitate displacement by fluoride sources or alkoxide nucleophiles. Key considerations include:
Table 1: SNAr Optimization for 4,4-Difluoropiperidine Intermediates
Leaving Group | Fluoride Source | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Chloride | KF | DMF | 100 | 85 |
Bromide | AgF | MeCN | 80 | 78 |
Triflate | TBAF·3H₂O | THF | 60 | 92 |
The chiral center at C3 generates diastereomers upon ring closure or functionalization. Efficient separation is critical due to pharmacological differences between stereoisomers:
Table 2: Diastereomer Separation Techniques and Outcomes
Method | Resolving Agent/Phase | Isomer Recovered | de/ee (%) |
---|---|---|---|
Diastereomeric Salt | L-Tartaric acid | trans-(3R,4R) | 98 |
Chiral HPLC | Chiralcel OD-H | cis-(3S,4R) | 99 |
Enzymatic Resolution | CAL-B / vinyl acetate | (3S,4S) | 99.5 |
Chiral auxiliaries enable asymmetric construction of the piperidine ring:
Table 3: Chiral Auxiliaries and Catalysts for Enantioselective Synthesis
Chiral Source | Reaction Type | Key Conditions | ee (%) | Configuration |
---|---|---|---|---|
(S)-Pyroglutaminol | Reductive cyclization | NaBH₃CN, MeOH, 0°C | 96 | (3S,4S) |
Ir-TsDPEN | Transfer hydrogenation | HCO₂H/Et₃N, 40°C | 98 | (3R) |
L-(+)-Tartaric acid | SNAr fluorination | KF, sulfolane, 130°C | 99 | (3R,4R) |
Final deprotection often requires chemoselective hydrogenation:
Table 4: Protective Group Removal under Catalytic Hydrogenation
Protective Group | Catalyst System | Conditions | Yield (%) |
---|---|---|---|
N-Bn | Pd/C, Ac₂O, MeOH | 50 psi H₂, 25°C, 12 h | 95 |
N-Cbz | Pd/C, HCO₂NH₄ | EtOH, reflux, 2 h | 90 |
N-Boc | None (acidolytic) | TFA/DCM (1:1), 0°C, 1 h | 98 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3